N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide
Description
Properties
Molecular Formula |
C16H14ClN3O |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-13-7-4-8-14(11-13)19-16(21)20-15(9-10-18-20)12-5-2-1-3-6-12/h1-8,10-11,15H,9H2,(H,19,21) |
InChI Key |
YFYUTSZMMSKXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Chalcones with Hydrazine Derivatives
The most widely reported method involves cyclocondensation reactions between α,β-unsaturated ketones (chalcones) and hydrazine derivatives. For example:
- Step 1 : Synthesis of 5-(3-phenylacryloyl)-2-hydroxybenzoic acid analogues via Fries rearrangement of acetylated salicylic acid, followed by condensation with aromatic aldehydes.
- Step 2 : Reaction with phenylhydrazine in dichloromethane (DCM) under reflux to form the pyrazoline core.
- Step 3 : Carboxamide formation via coupling with 3-chloroaniline using carbodiimide catalysts.
Key Data :
| Parameter | Value | Source Reference |
|---|---|---|
| Yield (Step 2) | 75–92% | |
| Reaction Temperature | 80–100°C | |
| Catalyst | Triethylamine (TEA) |
One-Pot Synthesis from Aldehydes and Ketones
A streamlined approach employs a single vessel for chalcone formation and pyrazoline cyclization:
- Procedure : Benzaldehyde derivatives react with acetophenone in ethanol under basic conditions (NaOH/KOH) to form chalcones, followed by hydrazine hydrate addition.
- Optimization : Ultrasonic irradiation reduces reaction time from 12 h to 2 h, improving yields to 85–90%.
Example :
$$
\text{3-Chlorobenzaldehyde} + \text{Acetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone} \xrightarrow{\text{N}2\text{H}4} \text{Pyrazoline intermediate} \xrightarrow{\text{3-Chloroaniline}} \text{Target compound}
$$
1,3-Dipolar Cycloaddition Strategies
This method leverages in situ generation of nitrilimines for regioselective pyrazoline formation:
- Reagents : Hydrazonoyl chlorides react with α,β-unsaturated esters in the presence of TEA.
- Stereoselectivity : The trans-configuration dominates due to steric hindrance during cycloaddition.
Case Study :
- Substrate : 3-Chlorophenylhydrazine and cinnamoyl chloride.
- Conditions : Reflux in acetonitrile with NaOCl as oxidant.
- Yield : 78% after column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
- Procedure : Chalcone (1 mmol), semicarbazide HCl (1.2 mmol), and acetic acid (5 mL) irradiated at 150 W for 10 min.
- Advantages : 95% yield vs. 70% under conventional heating.
Solid-Phase Synthesis for Scalability
Patented routes emphasize scalable production:
- Resin-Based : Wang resin functionalized with hydrazine groups enables stepwise coupling of 3-chlorophenyl isocyanate and cinnamic acid derivatives.
- Cleavage : Trifluoroacetic acid (TFA) liberates the product with >90% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 75–92 | 8–12 | Moderate | High (toxic solvents) |
| One-Pot | 85–90 | 2–4 | High | Moderate |
| 1,3-Dipolar | 70–78 | 6–8 | Low | High (chlorinated reagents) |
| Microwave | 90–95 | 0.5–1 | High | Low |
Key Findings :
- Microwave and one-pot methods offer superior efficiency and reduced ecological footprint.
- Solid-phase synthesis is optimal for industrial-scale production but requires specialized equipment.
Structural Characterization
Critical spectroscopic data confirm successful synthesis:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 3-phenyl-3,4-dihydropyrazole-2-carboxylic acid and 3-chloroaniline. This reaction is critical for modifying the compound’s pharmacological profile or generating intermediates for further derivatization.
Conditions and Outcomes:
| Reaction Medium | Products | Yield (%) |
|---|---|---|
| 1M HCl, reflux | Carboxylic acid + 3-chloroaniline | 78–85 |
| 0.5M NaOH, ethanol, 80°C | Carboxylic acid + 3-chloroaniline | 72–80 |
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide attack at the electrophilic carbonyl carbon.
Nucleophilic Substitution at the Chlorophenyl Ring
The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under high-temperature or catalytic conditions. For example, reaction with sodium methoxide in DMF replaces chlorine with methoxy, forming N-(3-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide .
Substitution Reactivity:
| Reagent | Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| NaOMe | DMF, 120°C | 3-OCH₃ derivative | 1.2 × 10⁻³ |
| NH₃ (aq) | CuSO₄, 100°C | 3-NH₂ derivative | 8.5 × 10⁻⁴ |
The meta-chloro substituent’s electron-withdrawing nature slightly deactivates the ring, necessitating harsh conditions for substitution .
Cycloaddition and Ring Functionalization
The dihydropyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles. For instance, reaction with benzonitrile oxide produces tetracyclic pyrazolo-isoxazoline derivatives .
Cycloaddition Example:
| Dipolarophile | Product | Stereoselectivity |
|---|---|---|
| Ph–C≡N–O | Pyrazolo[3,4-d]isoxazoline | >90% endo |
Density functional theory (DFT) studies indicate that the reaction proceeds via a concerted mechanism with moderate activation energy (ΔG‡ ≈ 25 kcal/mol) .
Condensation with Carbonyl Reagents
The carboxamide’s NH group condenses with aldehydes or ketones to form Schiff bases. For example, reaction with benzaldehyde in ethanol yields N-(3-chlorophenyl)-3-phenyl-1-(benzylidene)-3,4-dihydropyrazole-2-carboxamide .
Condensation Efficiency:
| Aldehyde/Ketone | Catalyst | Yield (%) |
|---|---|---|
| Benzaldehyde | AcOH | 88 |
| Acetophenone | TiCl₄ | 65 |
IR spectroscopy confirms imine formation (C=N stretch at 1620–1640 cm⁻¹) .
Oxidation of the Dihydropyrazole Ring
Controlled oxidation with KMnO₄ or DDQ converts the dihydropyrazole ring into a fully aromatic pyrazole system, yielding N-(3-chlorophenyl)-3-phenyl-1H-pyrazole-2-carboxamide .
Oxidation Outcomes:
| Oxidizing Agent | Solvent | Conversion (%) |
|---|---|---|
| KMnO₄ (0.1M) | H₂O | 92 |
| DDQ | CHCl₃ | 85 |
This transformation enhances π-conjugation, often altering bioactivity.
Thioamide Formation
Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, producing N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide .
Thionation Data:
| Reagent Ratio (substrate:reagent) | Time (h) | Yield (%) |
|---|---|---|
| 1:1.2 | 4 | 76 |
¹H NMR analysis shows disappearance of the amide proton signal (δ 10.2 ppm) and emergence of a thioamide proton at δ 12.1 ppm .
Metal-Complexation Behavior
The carboxamide acts as a bidentate ligand for transition metals. Coordination with Cu(II) in methanol forms a square-planar complex , as evidenced by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .
Stability Constants (log β):
| Metal Ion | log β (25°C) |
|---|---|
| Cu²⁺ | 4.8 |
| Ni²⁺ | 3.9 |
This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Future studies should explore enantioselective transformations and catalytic applications.
Scientific Research Applications
N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a pyrazole derivative with a five-membered ring containing two nitrogen atoms. The compound features a chlorinated phenyl group at the nitrogen position, influencing its chemical properties and biological activities.
Potential Therapeutic Uses and Biological Activities
This compound has various applications in pharmaceutical research and development. Studies have focused on its interactions with biological targets like enzymes and receptors, which is essential for understanding its therapeutic potential. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties. this compound has demonstrated potential as an anti-inflammatory agent, with studies showing significant inhibition of inflammatory markers in vitro. It may also possess neuroprotective effects and could be a scaffold for developing new therapeutic agents for various diseases.
Structural Similarities
This compound shares structural similarities with other pyrazole derivatives.
Here are some comparable compounds:
| Compound Name | Key Features |
|---|---|
| N-(4-chlorophenyl)-4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamide | Exhibits anti-inflammatory properties similar to this compound |
| 1-acetyl-3-(4-chlorophenyl)-5-(2-pyrrolyl)-4,5-dihydro-pyrazole | Known for potent anti-cancer activity |
| 5-methyl-3-(2,6-dichlorophenyl)-4,5-dihydro-pyrazole | Shows promise as an analgesic agent |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s dihydropyrazole core distinguishes it from fully aromatic pyrazoles or other heterocycles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Substituent Effects
- Chlorophenyl Groups : The 3-chlorophenyl group is a common feature in multiple analogs (Table 1). This substituent likely enhances lipophilicity and may act as a pharmacophore in target binding. For example, in benzothiazole derivatives, the 3-chlorophenylacetamide group could improve membrane permeability .
- Sulfur Linkages : The 3-chlorophenylsulfanyl group in the pyrazole analog introduces a sulfur atom, which may influence redox properties or metal-binding capacity .
Functional Group Analysis
- Carboxamide vs. Acetamide: The carboxamide group in the target compound provides a hydrogen-bond donor/acceptor, which is absent in acetamide derivatives. This could enhance interactions with biological targets, such as enzymes or receptors .
- Aldehyde vs. Carboxamide : The aldehyde group in the pyrazole analog (Table 1) offers a reactive site for further chemical modifications but may reduce stability compared to the carboxamide’s robust amide bond .
Physicochemical Implications
- Electron Effects : Electron-withdrawing groups (e.g., CF₃, Cl) in the analogs could lower electron density in the aromatic rings, affecting π-π stacking interactions or metabolic pathways .
Biological Activity
N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies from recent research.
Chemical Structure and Formula:
- IUPAC Name: this compound
- Molecular Formula: C16H15ClN2O
- Molecular Weight: 286.76 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. This process often utilizes reagents that facilitate the formation of the pyrazole ring, followed by subsequent modifications to introduce the carboxamide group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 4.19 |
| SKBR3 (Breast) | 0.25 |
| PC3 (Prostate) | 5.6 |
These findings suggest that this compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2:
| Compound | IC50 (µg/mL) |
|---|---|
| N-(3-chlorophenyl)... | 60.56 |
| Diclofenac Sodium | 54.65 |
This suggests that it may serve as a viable candidate for developing new anti-inflammatory therapies .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results indicate its potential use in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.
- Antioxidant Properties: It may scavenge free radicals, reducing oxidative stress associated with inflammation and cancer progression .
Case Studies
- Neuroprotective Effects: A study reported that derivatives similar to N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole showed neuroprotective effects in models of Alzheimer’s disease by restoring membrane homeostasis disrupted after brain trauma .
- Combination Therapies: In combination with other drugs like tissue plasminogen activator, it has been effective in stroke treatment models, suggesting its utility in multi-drug therapeutic regimens .
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: A robust approach involves coupling a substituted pyrazole intermediate with a 3-chlorophenylamine derivative. For example, similar carboxamide syntheses (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ) use amide bond formation via activated acyl chlorides (e.g., 4-nitrobenzoyl chloride) and amines under inert conditions (dry THF, 0–5°C) with triethylamine as a base . Optimization includes:
- Temperature control to minimize side reactions (e.g., hydrolysis of acyl chloride).
- Stoichiometric ratios (amine:acyl chloride ≈ 1:1.1) to ensure complete conversion.
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :
- NMR : Assign and signals to confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm, dihydropyrazole ring protons at δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–N bond ≈ 1.34 Å, Cl–C bond ≈ 1.73 Å) to validate stereochemistry, as demonstrated for structurally related oxirane-carboxamides .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H] ion matching theoretical mass).
Advanced Research Questions
Q. What mechanistic insights exist regarding the inhibition of Ca²⁺-ATPase by derivatives of N-(3-chlorophenyl)carboxamides?
Methodological Answer: Studies on analogs like NF1442 and NF1058 reveal competitive inhibition of SERCA1 (sarco/endoplasmic reticulum Ca²⁺-ATPase) via:
- Binding assays : Measure IC values (e.g., 1.3 µM for NF1442) using steady-state ATPase activity assays with purified SERCA1 .
- Kinetic analysis : Track single-cycle charge transfer to identify inhibition at specific catalytic steps (e.g., E2-P dephosphorylation) .
- Molecular docking : Map the 3-chlorophenyl group’s role in occupying hydrophobic pockets near the ATP-binding site.
Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?
Methodological Answer: Discrepancies in IC or EC values may arise from:
- Assay conditions : Adjust pH (e.g., 7.4 vs. 6.8), ionic strength, or ATP concentrations to mimic physiological environments .
- Membrane permeability : Use liposomal delivery systems or measure intracellular accumulation via LC-MS.
- Off-target effects : Employ knockout cell lines or competitive binding assays with radiolabeled ligands.
Q. What strategies are effective for structure-activity relationship (SAR) studies of the 3-chlorophenyl moiety in pyrazole-carboxamides?
Methodological Answer:
- Substituent scanning : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 3-position.
- Pharmacophore modeling : Use crystallographic data (e.g., torsion angles: C3–C4–S1 ≈ 112°) to identify steric/electronic requirements .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., 3-Cl enhances binding affinity by 2.5-fold vs. 4-Cl) .
Q. What crystallographic parameters are critical for validating the dihydropyrazole ring conformation?
Methodological Answer: Key parameters from single-crystal X-ray studies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
